2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C27H15N3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
It is used for studying prototropic tautomerism of tri- and tetra-phenyldihydro-1,3,5-triazines (Maeda, Kihara, & Ishimura, 1985).
This compound is useful for synthesizing 1,3,5-triazine derivatives and studying their reactivity in polymerization and cocondensation reactions (Ninagawa, Kawazoe, & Matsuda, 1979).
It is used in inverse electron demand Diels-Alder reactions for the preparation of functionalized 5,6-disubstituted pyrimidines (Boger & Dang, 1988).
The compound serves as a chiral solvating agent for NMR evaluation of the enantiomeric excess of 3,5-dinitrophenyl derivatives (Uccello-Barretta, Samaritani, Menicagli, & Salvadori, 2000).
It is involved in the synthesis of new triazine-centered dendrimeric ligands and their magnetic behaviors (Uysal & Koç, 2010).
2,4,6-tri(pyridyl)-1,3,5-triazine ligands are used in areas such as luminescent materials, coordination polymers, networks, and discrete metalla-assemblies (Therrien, 2011).
2,4,6-trisubstituted 1,3,5-triazines have yielded selective and potent chemical probes for diverse protein families (Banerjee, Brown, & Weerapana, 2013).
Its tetrazole form, created by reacting cyanuric azide with triphenylphosphane, is also used in scientific research (Keßenich, Klapötke, Knizek, Nöth, & Schulz, 1998).
2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine is a recyclable iodine reagent for chlorination and oxidation reactions (Thorat, Bhong, & Karade, 2013).
2,4,6-tris(diphenylphosphino)-1,3,5-triazine is used in the A(3) coupling reaction under microwave irradiation (Ananthnag, Mague, & Balakrishna, 2015).
1,3,5-triazine derivatives are new electron transport-type host materials for green phosphorescent organic light-emitting devices (Chen et al., 2009).
2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine are materials for octupolar nonlinear optics (Boese et al., 2002).
2,4,6-tris(nitromethyl)-1,3,5-triazine represents a first representative of nitromethyl derivatives of 1,3,5-triazine (Shastin, Godovikova, & Korsunskii, 2003).
The compound is relevant in understanding the stabilization of hexahydro-1,3,5-triazine isomers through intramolecular hydrogen bonds (Shastin et al., 2006).
Its use in photochemistry shows distinct behaviors in photocoloration and photochemical behavior due to hydrogen bonding (Mori, Ohashi, & Maeda, 1989).
Tria-Py monomer, a related compound, is used in electrochromic devices (Ak, Ak, & Toppare, 2006).
The synthesized compounds are studied for their properties of UV-vis absorbance and fluorescence radiation (Yang Fa-fu, 2012).
The cross-linked polymer P(BZ-ta) demonstrates high thermal oxidation stability and flame-retardance (Wang, Li, Zhang, & Lu, 2013).
Properties
IUPAC Name |
2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h1-3,7-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAOTGYMADTRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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